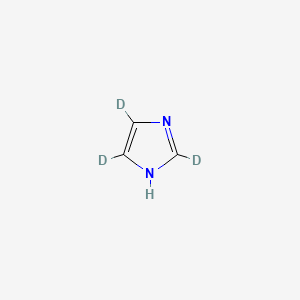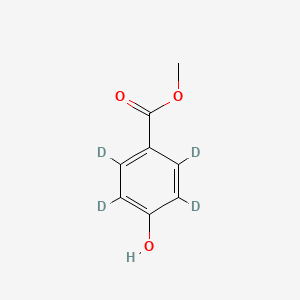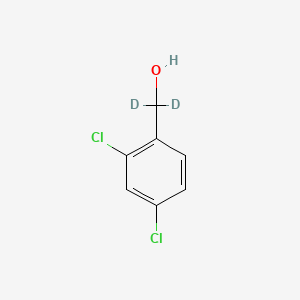
Dideuterio-(2,4-dichlorophenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Analytical Method Development and Validation
Rapidosept-D2 can be used for the analytical method development and method validation (AMV). It is particularly useful in Quality Controlled (QC) applications for Abbreviated New Drug Application (ANDA) or during the development of new drugs .
Antimicrobial Activity
Rapidosept-D2 has been found to have antimicrobial activity. It has been used in research studying the antimicrobial activity of recombinant defensin-d2 against multidrug-resistant Pseudomonas aeruginosa and Candida albicans .
Antiseptic Applications
Rapidosept-D2, also known as 2,4-Dichlorobenzyl alcohol, is a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections. It is a common ingredient in throat lozenges such as Cofsils, Strepsils, Lorsept, and Gorpils .
Environmental Monitoring
Rapidosept-D2 stable isotopes are used in environmental monitoring. These isotopes have a stable atomic structure, making them safe to handle and use .
Degradation of 2,4-Dichlorophenol
The compound 2,4-Dichlorophenol, which is a part of Rapidosept-D2, has been a subject of research for its degradation. The excessive use of herbicides and fungicides containing 2,4-Dichlorophenol has led to serious environmental water pollution. The degradation of 2,4-Dichlorophenol using advanced oxidation techniques has been a hot topic .
Industrial Processes
Rapidosept-D2 stable isotopes are also used in various industrial processes .
Zukünftige Richtungen
While specific future directions for Dideuterio-(2,4-dichlorophenyl)methanol are not mentioned in the available resources, there is ongoing research into similar compounds. For instance, a chemoselective reductive deuteration of acyl fluorides to provide α,α-dideuterio alcohols has been developed . This could potentially open up new avenues for the use of Dideuterio-(2,4-dichlorophenyl)methanol in various applications.
Wirkmechanismus
Target of Action
Dideuterio-(2,4-dichlorophenyl)methanol, also known as Rapidosept-d2, is a mild antiseptic . It is primarily targeted towards bacteria and viruses associated with mouth and throat infections .
Mode of Action
As an antiseptic, it likely works by disrupting the cell walls or inhibiting the metabolic processes of the bacteria and viruses it targets . This disruption or inhibition can lead to the death of the microorganisms, thereby treating the infection.
Biochemical Pathways
As an antiseptic, it likely interferes with essential biochemical pathways in bacteria and viruses, such as protein synthesis or dna replication, leading to their death .
Pharmacokinetics
As a common ingredient in throat lozenges , it is likely that the compound is locally absorbed in the mouth and throat area, where it exerts its antiseptic effects.
Result of Action
The primary result of Dideuterio-(2,4-dichlorophenyl)methanol’s action is the reduction or elimination of bacteria and viruses in the mouth and throat, leading to the alleviation of symptoms associated with mouth and throat infections .
Action Environment
The action of Dideuterio-(2,4-dichlorophenyl)methanol can be influenced by various environmental factors. For instance, the presence of other substances in the mouth, such as food particles or other medications, could potentially interfere with its action. The pH level of the environment could also affect the stability and efficacy of the compound .
Eigenschaften
IUPAC Name |
dideuterio-(2,4-dichlorophenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2/i4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHODFSFBXJZNY-APZFVMQVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(C=C(C=C1)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858362 |
Source


|
| Record name | (2,4-Dichlorophenyl)(~2~H_2_)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rapidosept-d2 | |
CAS RN |
883001-15-8 |
Source


|
| Record name | (2,4-Dichlorophenyl)(~2~H_2_)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac-1-[2-(Cyano)phenyl]-3-piperidinol](/img/structure/B587335.png)
![(1S,2R)-2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-ethyl-1-phenylcyclopropane-1-carboxamide](/img/structure/B587338.png)
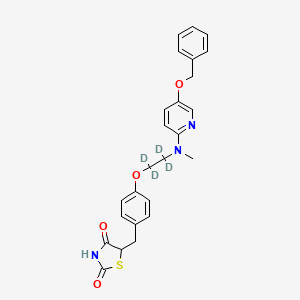
![2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol-d4](/img/structure/B587340.png)


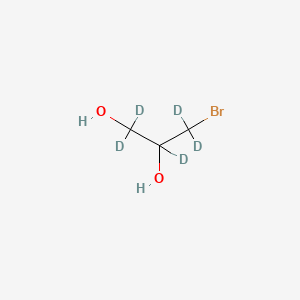
![(4-Ethylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587345.png)

